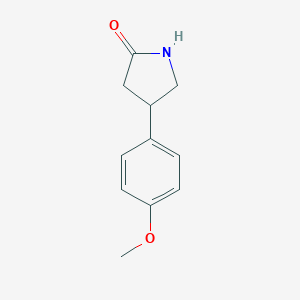

4-(4-Methoxyphenyl)pyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVYLFOSWUPISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405293 | |

| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103859-86-5 | |

| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives

Regioselective Construction of the Pyrrolidin-2-one Ring System

Achieving regioselectivity in the synthesis of 4-substituted pyrrolidin-2-ones is crucial. Radical cyclization reactions offer a method for the regioselective construction of such systems. For example, the radical annulation cyclization of 1,7-dienes with aldehydes can lead to the formation of N-containing polycyclic skeletons with high regio- and stereoselectivity. rsc.org

Another approach involves the ring contraction of substituted pyridines. The reaction of 4-substituted pyridines can yield 2-azabicyclo[3.1.0]hex-3-ene skeletons, which can be further transformed into 4-substituted pyrrolidine (B122466) derivatives. nih.gov Additionally, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can regioselectively produce benzofuranones, which can serve as precursors to 4-aryl-substituted lactams. nsf.gov

| Precursor Type | Reaction Type | Key Feature | Reference |

| 1,7-Dienes and Aldehydes | Radical Annulation Cyclization | High regio- and stereoselectivity | rsc.org |

| 4-Substituted Pyridines | Ring Contraction | Formation of pyrrolidine precursors | nih.gov |

| 3-Hydroxy-2-pyrones and Nitroalkenes | Cyclization | Regioselective formation of precursors | nsf.gov |

Strategies for Incorporating the 4-Methoxyphenyl (B3050149) Moiety

The introduction of the 4-methoxyphenyl group can be accomplished either by using a starting material that already contains this moiety or by introducing it during the synthetic sequence.

A direct approach involves the use of a precursor that already contains the 4-methoxyphenyl group. For example, a multi-component reaction could utilize 4-methoxybenzaldehyde (B44291) as one of the starting components to build the desired scaffold. diva-portal.org

Alternatively, cross-coupling reactions can be employed to attach the 4-methoxyphenyl group to a pre-formed pyrrolidin-2-one ring. For instance, a Suzuki-Miyaura cross-coupling reaction between a 4-tosyloxy-3-pyrrolin-2-one and 4-methoxyphenylboronic acid could be a viable route. researchgate.net This strategy allows for the late-stage introduction of the aryl group.

In one documented synthesis, 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one was synthesized from 4-methoxyaniline, ethyl 2-oxopropanoate, and benzaldehyde. This intermediate was then converted to 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione. diva-portal.org While this specific example leads to a different substitution pattern, the principle of using 4-methoxyaniline as a building block is a key strategy for incorporating the desired moiety. diva-portal.org

Asymmetric Synthesis and Enantiocontrol in 4-(4-Methoxyphenyl)pyrrolidin-2-one Production

The generation of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov Asymmetric synthesis provides the tools to produce chiral compounds from achiral starting materials, a critical capability in drug discovery. nih.gov For this compound, controlling the stereochemistry at the C-4 position is paramount for its application in targeted therapeutics. This is achieved through several advanced synthetic strategies, including the use of chiral auxiliaries and catalytic enantioselective methods.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. In this approach, an achiral substrate is temporarily bonded to a chiral molecule—the auxiliary—which directs the stereochemical course of subsequent reactions. wikipedia.orgua.es After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. ua.es

A prominent example of this strategy is the use of Evans oxazolidinone auxiliaries. wikipedia.orgnih.gov For the synthesis of a 4-substituted pyrrolidin-2-one, the process would typically involve acylating a chiral oxazolidinone with a suitable precursor, followed by a stereoselective reaction to introduce the aryl group at the C-4 position. For instance, an asymmetric conjugate addition of an organocuprate derived from 4-methoxyphenylbromide to an α,β-unsaturated system attached to the chiral auxiliary would establish the chiral center. The steric hindrance provided by the substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) directs the incoming nucleophile to one face of the molecule, leading to a high degree of diastereoselectivity. youtube.com

The general steps are:

Acylation: The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with a molecule like crotonyl chloride to form an N-crotonyl oxazolidinone.

Stereoselective Conjugate Addition: The resulting enoate is reacted with a Gilman reagent (lithium dimethylcuprate) or a similar organometallic reagent derived from the desired aryl group, in this case, 4-methoxyphenyl. The chiral auxiliary directs the addition to the β-carbon to create the desired stereocenter.

Auxiliary Cleavage: The auxiliary is then cleaved, often under hydrolytic or reductive conditions (e.g., with lithium hydroxide (B78521) or lithium borohydride), to yield the chiral carboxylic acid or alcohol, which can then be cyclized to form the final this compound enantiomer. youtube.com

| Chiral Auxiliary | Reaction Type | Key Reagent | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Asymmetric Alkylation | Lithium Diisopropylamide (LDA), Benzyl Bromide | >95% |

| (R)-2-Phenylglycinol | Strecker Reaction | Trimethylsilyl Cyanide (TMSCN) | >98% (after separation) |

| tert-Butanesulfinamide | [3+2] Cycloaddition | Silver(I) Carbonate (Ag₂CO₃) | >90% |

Catalytic Enantioselective Approaches

While effective, chiral auxiliary methods require stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. Catalytic enantioselective methods offer a more atom-economical alternative, using a small amount of a chiral catalyst to generate large quantities of the chiral product. nih.govyoutube.com These approaches include metal-catalyzed hydrogenations and organocatalysis.

Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful technique for establishing stereocenters. For the synthesis of chiral 4-aryl-pyrrolidin-2-ones, a precursor such as a 4-aryl-1H-pyrrol-2(5H)-one can be subjected to asymmetric hydrogenation. Transition metal complexes containing chiral ligands are used to deliver hydrogen to one face of the double bond selectively. For example, iridium catalysts bearing chiral phosphine (B1218219) ligands, such as Ir-f-phamidol, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of γ-amino ketones, which are precursors to chiral 2-aryl-pyrrolidines. acs.org A similar strategy can be applied to precursors of 4-aryl-pyrrolidin-2-ones. The process involves dynamic kinetic resolution, where a rapidly racemizing substrate is hydrogenated to produce a single, stereochemically enriched product. dicp.ac.cn

Organocatalysis: In recent years, organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govdntb.gov.ua For constructing the this compound scaffold, an asymmetric Michael addition is a key reaction. A prochiral Michael acceptor, such as a derivative of itaconic acid, can be reacted with a nucleophile in the presence of a chiral organocatalyst. Proline-derived catalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing the conjugate addition of aldehydes or ketones to nitroalkenes or other acceptors, which can then be further transformed into the pyrrolidinone ring with high enantiomeric excess (ee). mdpi.commdpi.com

| Catalyst Type | Reaction | Catalyst Example | Conditions | Enantiomeric Excess (ee) |

| Iridium Complex | Asymmetric Hydrogenation | Ir-f-phamidol | H₂ (gas), Base | >99% acs.org |

| Rhodium Complex | Asymmetric Hydrogenation | SKP-Rh complex | H₂ (gas), Toluene | up to 99% nih.gov |

| Organocatalyst | Michael Addition | Diarylprolinol silyl ether | Aldehyde, Nitroalkene, DMF | up to 99% mdpi.com |

| Chiral Phosphoric Acid | Cyclodehydration | (R)-TCYP | Toluene, 80 °C | up to 91% nih.gov |

Principles of Sustainable Synthesis and Green Chemistry in this compound Production

The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical industry to minimize environmental impact. These principles focus on atom economy, use of renewable resources, safer solvents, and energy efficiency. acs.org

For the synthesis of this compound, green chemistry can be incorporated in several ways:

Use of Renewable Feedstocks: Traditional syntheses often rely on petroleum-based starting materials. A greener approach could involve using biomass-derived platform molecules. For instance, levulinic acid, which is produced from the hydrolysis of carbohydrates, can be a precursor for the pyrrolidinone core. organic-chemistry.org

Catalyst- and Solvent-Free Conditions: Multicomponent reactions (MCRs) conducted under neat (solvent-free) and catalyst-free conditions represent a highly efficient and environmentally benign strategy. acs.org An MCR involving an amine, an acetoacetate (B1235776) derivative, and maleic anhydride (B1165640) could potentially be adapted to synthesize the target molecule with minimal waste. acs.org

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a key goal. Reactions in water or ethanol/water mixtures at room temperature have been developed for the synthesis of related pyrrolidine structures. acs.org

Energy Efficiency: Employing methods like microfluidic synthesis can enhance reaction efficiency, reduce reaction times, and lower energy consumption compared to traditional batch processing. nih.gov Photo-induced reactions under visible light also offer a milder and more energy-efficient alternative to high-temperature reactions. nih.gov

Post-Synthetic Modification and Derivatization Strategies

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through further chemical modifications. These derivatizations can target either the pyrrolidin-2-one ring or the methoxyphenyl group to explore the structure-activity relationship (SAR) for drug discovery.

Functionalization at the Pyrrolidin-2-one Ring (e.g., at C-4)

The pyrrolidin-2-one ring offers several sites for functionalization, with the C-4 position being particularly important for modulating biological activity. The puckering of the pyrrolidine ring can be influenced by substituents at C-4, affecting how the molecule interacts with its biological target. nih.gov

Methods for C-4 functionalization include:

Introduction of Heterocycles: The C-4 position can be functionalized by introducing various heterocyclic moieties. For example, 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, or triazole fragments have been synthesized to explore their potential as antibacterial or antioxidant agents.

Alkylation and Arylation: Following the formation of the pyrrolidinone, the C-4 position can be further alkylated if a suitable handle is present.

Oxidative Ring Contraction: Novel methods, such as the oxidative ring contraction of piperidine (B6355638) derivatives, can lead to the formation of functionalized pyrrolidin-2-ones, offering an alternative route to diverse substitution patterns. mdpi.com

| Position of Functionalization | Reaction Type | Reagent/Method | Introduced Functional Group |

| C-4 | Nucleophilic Substitution | Azide, then click chemistry | Triazole ring |

| C-4 | Oxidation/Addition | Oxidation to 4-oxo, then Grignard | 4-hydroxy, 4-aryl acs.org |

| C-3 | Domino Reaction | In situ aldehyde formation | Carboxylic acid, ipso-oxidation mdpi.com |

Chemical Transformations of the Methoxyphenyl Group

The methoxyphenyl group is not merely a passive structural element; it offers opportunities for chemical modification that can significantly alter the molecule's properties.

Key transformations include:

O-Demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved to reveal a hydroxyl group (-OH), converting the methoxyphenyl moiety into a hydroxyphenyl group. This transformation is crucial as the resulting phenol (B47542) can act as a hydrogen bond donor, potentially enhancing binding affinity to a biological target. Reagents like boron tribromide (BBr₃) are classic choices for this demethylation. More modern, milder methods, such as copper-catalyzed radical N-demethylation of related amide structures, suggest pathways that could be adapted for this purpose. organic-chemistry.org Other methods involve the use of chloroformate esters followed by hydrolysis. nih.govacs.org

Electrophilic Aromatic Substitution: The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho positions (C-3 and C-5) relative to the pyrrolidinone nitrogen. This allows for the introduction of various functional groups, such as halogens (bromination, iodination), nitro groups (nitration), or acyl groups (Friedel-Crafts acylation), enabling extensive diversification of the molecule. nih.gov Palladium-catalyzed ortho-C–H methoxylation of related aryl halides also demonstrates the feasibility of targeted functionalization on the aromatic ring. nih.gov

| Transformation | Reaction Type | Reagent Example | Resulting Functional Group |

| O-Demethylation | Ether Cleavage | Boron tribromide (BBr₃) | Hydroxyl (-OH) |

| O-Demethylation | Chloroformate Reaction | α-Chloroethyl chloroformate, then MeOH | Hydroxyl (-OH) nih.gov |

| Halogenation | Electrophilic Substitution | N-Bromosuccinimide (NBS) | Bromo (-Br) at ortho position |

| Nitration | Electrophilic Substitution | Nitric Acid/Sulfuric Acid | Nitro (-NO₂) at ortho position |

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from pyrrolidin-2-one cores represents a significant area of synthetic chemistry, leading to complex molecular architectures with potential applications in medicinal chemistry. While direct intramolecular cyclization of this compound itself to form a fused system is not extensively documented, related derivatives serve as key precursors in cascade reactions to build such frameworks. A notable example is the synthesis of pyrrole-fused 1,5-benzodiazepines.

An effective strategy involves a cascade cyclization and annulation of β-enamino diketones, which are structurally related to and can be considered derivatives of the pyrrolidinone scaffold. In this process, a β-enamino diketone bearing a 4-methoxyphenyl group on the nitrogen atom undergoes an intramolecular cyclization to form a 4-acyl-1H-pyrrole-2,3-dione intermediate. This reactive intermediate then participates in an annulation reaction with a suitable partner, such as o-phenylenediamine, to construct the fused benzodiazepine (B76468) ring system. nih.gov

The proposed mechanism for this transformation begins with a base-promoted intramolecular cyclization of the β-enamino diketone to yield the crucial 4-acyl-1H-pyrrole-2,3-dione intermediate. Following this, in the presence of an acid, an N-acyliminium species is generated, which is then attacked by the nucleophilic o-phenylenediamine. The subsequent intermediate undergoes a 7-exo-trig cyclization to furnish the final pyrrole-fused 1,5-benzodiazepine structure. nih.gov

Detailed research findings have demonstrated the successful synthesis of specific pyrrole-fused 1,5-benzodiazepine derivatives using this methodology. The following table summarizes the synthesis of two such compounds where the pyrrole (B145914) nitrogen is substituted with a 4-methoxyphenyl group. nih.gov

| Product | Starting β-Enamino Diketone | Co-reactant | Product Structure | Yield (%) |

| 5s | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-β-enamino diketone | o-Phenylenediamine | 70 | |

| 5t | 1-(4-Methoxyphenyl)-4-phenyl-β-enamino diketone | o-Phenylenediamine | 80 |

This approach highlights a powerful method for constructing complex, fused heterocyclic systems from precursors that are closely related to the this compound scaffold. The resulting pyrrole-fused 1,5-benzodiazepines are of interest due to their structural similarity to other biologically active pyrrole-fused benzodiazepine frameworks. nih.gov

Chemical Reactivity and Transformation Studies of 4 4 Methoxyphenyl Pyrrolidin 2 One

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group in 4-(4-methoxyphenyl)pyrrolidin-2-one is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effect of the methoxy (B1213986) group. wikipedia.org This group directs incoming electrophiles primarily to the ortho positions (relative to the methoxy group), as the para position is occupied by the pyrrolidin-2-one substituent.

Key electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. youtube.comlibretexts.org The reaction results in the formation of nitro-derivatives, which are valuable intermediates for further functionalization, such as reduction to an amino group. scielo.org.co

Halogenation: The reaction with halogens like bromine (Br2) or chlorine (Cl2), often in the presence of a Lewis acid catalyst (e.g., FeBr3), leads to the formation of mono- or di-halogenated products at the ortho positions. youtube.combeilstein-journals.org These halogenated derivatives serve as key substrates for transition metal-catalyzed cross-coupling reactions. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl or acyl groups onto the aromatic ring. wikipedia.org However, these reactions can sometimes be complicated by poly-substitution or rearrangements, requiring careful control of reaction conditions. youtube.com

The reactivity of the methoxy-activated ring is a cornerstone for building molecular complexity upon the this compound framework.

Nucleophilic Reactions Involving the Pyrrolidin-2-one Lactam Nitrogen and Carbonyl

The pyrrolidin-2-one ring contains two primary sites for nucleophilic reactions: the lactam nitrogen and the carbonyl carbon.

Reactions at the Lactam Nitrogen: The nitrogen atom of the lactam is generally not highly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, it can undergo N-alkylation or N-acylation under appropriate conditions. rsc.org Deprotonation with a strong base generates a more potent nucleophilic anion, which can then react with various electrophiles. A study on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines/benzylamines demonstrates the nucleophilic character of the amine group in the formation of the lactam ring itself. nih.govmdpi.com

Reactions at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles can lead to the addition to the carbonyl group. For example, a study describes the synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide from a hydrazide precursor, showcasing reactions involving the broader pyrrolidinone structure. researchgate.net While direct nucleophilic attack on the carbonyl of the parent compound is less detailed, related transformations are common in medicinal chemistry to create derivatives. researchgate.net

Table 1: Nucleophilic Reactions on the Pyrrolidin-2-one Moiety

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Strong Base (e.g., NaH) | N-Alkyl-4-(4-methoxyphenyl)pyrrolidin-2-one | rsc.org |

| Lactam Ring Formation (from precursor) | Primary amines (e.g., p-anisidine), Ni(ClO₄)₂·6H₂O, Acetic Acid, Toluene (reflux) | 1,5-Substituted pyrrolidin-2-ones | nih.govmdpi.com |

| Amide Formation (at a substituent) | Hydrazide derivative, 2,5-hexanedione, Acetic Acid, 2-propanol (reflux) | N-substituted pyrrole (B145914) derivative | researchgate.net |

Reduction and Oxidation Chemistry of this compound and its Derivatives

The lactam and the aromatic ring of this compound can undergo both reduction and oxidation under specific conditions.

Reduction: The most significant reduction reaction of the pyrrolidin-2-one moiety is the conversion of the lactam carbonyl group to a methylene (B1212753) group (-CH2-). This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comadichemistry.com This reaction effectively transforms the lactam into the corresponding pyrrolidine (B122466), yielding 4-(4-methoxyphenyl)pyrrolidine. rsc.orglibretexts.orgochemacademy.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce the lactam carbonyl. libretexts.orgochemacademy.com

Oxidation: Oxidation reactions can target different parts of the molecule. The benzylic C-H bonds of N-substituted derivatives are susceptible to oxidation. For instance, N-(4-methoxybenzyl)-2-pyrrolidinones can be oxidized to N-(4-methoxybenzoyl)-2-pyrrolidinones, which are analogues of the cognition-activating agent Aniracetam. qub.ac.uk The aromatic ring itself can be oxidized under harsh conditions, though this is less common. More targeted oxidations can be performed on derivatives, such as the oxidation of a 4-hydroxyphenylamino derivative to an iminoquinone. nih.gov

Table 2: Reduction and Oxidation Reactions

| Reaction Type | Reagent | Substrate | Product | Reference |

|---|---|---|---|---|

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | This compound | 4-(4-Methoxyphenyl)pyrrolidine | masterorganicchemistry.comrsc.orgsigmaaldrich.com |

| Benzylic Oxidation | Oxidizing Agent (e.g., RuCl₃/H₅IO₆) | N-(4-methoxybenzyl)-2-pyrrolidinone derivative | N-(4-methoxybenzoyl)-2-pyrrolidinone derivative | qub.ac.uk |

| Phenol (B47542) Oxidation | Aqueous solution, pH dependent | 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol | Corresponding iminoquinone | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Advanced Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives of this compound. These reactions typically require a halide or triflate functional group on the aromatic ring, which can be installed via electrophilic aromatic substitution (see Section 3.1).

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgyoutube.com A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. organic-chemistry.orgnih.govlibretexts.org The reaction is known for its functional group tolerance and generally high yields. nih.gov

Other Coupling Reactions: While Suzuki coupling is prominent, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could also be applied to functionalized derivatives to introduce alkenyl, alkynyl, and amino groups, respectively.

These coupling strategies are essential for the synthesis of advanced analogues and are widely used in drug discovery and materials science.

Ring-Opening and Rearrangement Reactions

The γ-lactam ring of this compound is stable under many conditions but can be opened under forcing acidic or basic hydrolysis. libretexts.orgyoutube.com

Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H2SO4) or base (e.g., NaOH) at elevated temperatures will hydrolyze the amide bond of the lactam. libretexts.orgyoutube.com This ring-opening reaction yields the corresponding γ-amino acid, 4-amino-4-(4-methoxyphenyl)butanoic acid. This transformation is a fundamental reaction of lactams.

Epoxide Ring-Opening: In a different context, the pyrrolidin-2-one anion can act as a nucleophile to open epoxide rings. This reaction is a key step in the synthesis of certain pharmaceutical agents, such as Levcromakalim, where the pyrrolidin-2-one moiety is introduced into a larger molecule via nucleophilic attack on an epoxide. mdpi.comencyclopedia.pub

Rearrangements: While major skeletal rearrangements of the 4-aryl-pyrrolidin-2-one core are not commonly reported, related structures can be synthesized through reactions involving ring-opening of other precursors, such as donor-acceptor cyclopropanes, which then cyclize to form the pyrrolidinone ring. nih.govmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Methoxyphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy for 4-(4-Methoxyphenyl)pyrrolidin-2-one reveals a distinct set of signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the downfield region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrrolidinone ring exhibit more complex splitting patterns in the upfield region. The methoxy (B1213986) group (–OCH₃) protons present as a sharp singlet, usually around 3.7-3.8 ppm. The N-H proton of the lactam gives rise to a broad singlet, the chemical shift of which can be variable depending on solvent and concentration. The protons at the C3 and C5 positions of the pyrrolidinone ring, being adjacent to chiral center C4, can show complex splitting due to diastereotopicity.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H) | ~7.15 | d |

| Aromatic (2H) | ~6.85 | d |

| NH (Lactam) | Variable (e.g., ~7.5) | br s |

| CH (C4) | ~3.6-3.8 | m |

| OCH₃ | ~3.75 | s |

| CH₂ (C5) | ~3.4-3.6 | m |

| CH₂ (C3) | ~2.5-2.7 | m |

Note: 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) of the lactam is characteristically found far downfield, often above 170 ppm. The aromatic carbons show a set of signals in the 114-160 ppm range, with the carbon bearing the methoxy group appearing at the lower end of this range and the ipso-carbon (attached to the pyrrolidinone ring) at the higher end. The carbons of the pyrrolidinone ring and the methoxy group appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C2) | ~175 |

| C-O (Aromatic) | ~158 |

| C-ipso (Aromatic) | ~134 |

| CH (Aromatic) | ~128 |

| CH (Aromatic) | ~114 |

| OCH₃ | ~55 |

| CH₂ (C5) | ~48 |

| CH (C4) | ~42 |

| CH₂ (C3) | ~38 |

Note: These are representative predicted values. Actual experimental values can differ slightly.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable. science.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY spectra would show correlations between the adjacent protons on the pyrrolidinone ring (H3 with H4, and H4 with H5), confirming their connectivity. It would also show coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly attached proton-carbon pairs (¹JCH). columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C4 proton would show a cross-peak with the signal for the C4 carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is vital for connecting different fragments of the molecule. Key correlations would include the aromatic protons showing cross-peaks to the C4 carbon of the pyrrolidinone ring, and the C5 protons showing a correlation to the C2 carbonyl carbon, thus solidifying the connection between the phenyl group and the lactam ring. researchgate.net

Oxygen (¹⁷O) NMR Studies

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₁H₁₃NO₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The monoisotopic mass of this compound is approximately 191.0946 g/mol . nih.gov

Under ionization conditions, such as Electrospray Ionization (ESI), the molecule typically forms a protonated molecular ion [M+H]⁺ with an m/z of approximately 192.1019. uni.lu Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. wvu.eduresearchgate.net The fragmentation pathways are often characteristic of the molecule's structure. Common fragmentation patterns for related structures involve the cleavage of the pyrrolidinone ring and losses of small neutral molecules. mdpi.comwvu.edu

Table 3: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 192.10192 | Protonated Molecule |

| [M+Na]⁺ | 214.08386 | Sodium Adduct |

| [M-H]⁻ | 190.08736 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | 174.09190 | Loss of water from protonated molecule |

Source: PubChemLite, Predicted CCS values. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption band corresponding to the C=O (amide I) stretch of the five-membered lactam ring is expected around 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a broad band in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the methoxy group will produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. ojp.govspectroscopyonline.com For this compound, the symmetric breathing mode of the aromatic ring would likely produce a strong Raman signal. The C=C bonds of the aromatic ring and the C=O of the lactam would also be Raman active. researchgate.net While IR is strong for the polar C=O and N-H groups, Raman can provide clearer information on the carbon skeleton and aromatic system.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |

| N-H Stretch (Lactam) | ~3200-3400 (Broad) | Weak-Medium |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Strong |

| Aliphatic C-H Stretch | ~2850-2960 | Medium-Strong |

| C=O Stretch (Amide I) | ~1680-1700 (Strong) | Medium |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-O-C Stretch (Ether) | ~1250, ~1030 (Strong) | Weak |

| Aromatic Ring Puckering | ~830 (para-subst.) | Strong |

Characteristic Absorption Bands and Functional Group Assignments

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. For this compound, the characteristic absorption bands can be assigned by referencing spectral data from its constituent parts: the pyrrolidin-2-one ring and the 4-methoxyphenyl group. chemicalbook.combartleby.com

The pyrrolidin-2-one moiety is characterized by a secondary amide (lactam). The N-H stretching vibration typically appears as a sharp band in the region of 3300-3200 cm⁻¹, with its exact position influenced by hydrogen bonding. nih.gov The most intense and characteristic band for the lactam is the C=O stretching vibration, known as the Amide I band, which is expected to appear around 1680-1660 cm⁻¹. rsc.org

The 4-methoxyphenyl group contributes several distinct bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (e.g., 3003 cm⁻¹). researchgate.net The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. Crucially, the methoxy group (-OCH₃) gives rise to two strong C-O stretching bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. bartleby.compearson.com

The table below summarizes the expected characteristic IR absorption bands and their corresponding functional group assignments for this compound.

Interactive Table: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3250 | N-H (Lactam) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Aliphatic, CH₂) | Stretching |

| ~1670 | C=O (Lactam) | Amide I Stretching |

| ~1600, ~1510, ~1450 | C=C (Aromatic) | Ring Stretching |

Analysis of Molecular Vibrational Modes

A deeper analysis of the vibrational spectrum involves assigning all normal modes of vibration, a task often aided by computational methods like Density Functional Theory (DFT). nih.govarxiv.orgchimia.ch Such an analysis for this compound would provide a complete picture of its molecular dynamics.

The vibrational modes can be categorized as follows:

Pyrrolidin-2-one Ring Vibrations: Beyond the prominent N-H and C=O stretches, the ring exhibits a series of other vibrations. The N-H in-plane bending (Amide II band) and C-N stretching (Amide III band) are important diagnostic peaks. The CH₂ groups of the ring undergo symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking motions. nih.govnih.gov Low-frequency modes corresponding to ring puckering and out-of-plane deformations are also present. nih.gov

4-Methoxyphenyl Group Vibrations: The aromatic ring has characteristic in-plane and out-of-plane bending modes for the C-H bonds. The ring itself has "breathing" modes. The methoxy (-OCH₃) group's methyl C-H bonds have their own symmetric and asymmetric stretching and bending vibrations. nih.gov Torsional modes, such as the twisting of the entire methoxyphenyl group relative to the pyrrolidinone ring and the torsion of the methyl group, occur at very low frequencies. nih.gov

A comprehensive assignment based on Potential Energy Distribution (PED) calculations would quantify the contribution of each bond's stretching, bending, or torsion to a given observed vibrational band. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Precise Determination of Molecular Conformation (e.g., Pyrrolidin-2-one Ring Conformation)

X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. A key structural feature is the conformation of the five-membered pyrrolidin-2-one ring. Saturated five-membered rings are generally not planar and adopt puckered conformations to minimize angular and torsional strain. nih.gov For pyrrolidine (B122466) and its derivatives, two primary puckered conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two atoms are displaced on opposite sides of a plane defined by the other three. nih.govnih.gov In the closely related compound 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, the ring adopts a shallow envelope conformation. nih.gov It is highly probable that the pyrrolidin-2-one ring in the title compound would also exhibit a distinct envelope or twist pucker.

Elucidation of Absolute Stereochemistry

The carbon atom at position 4 of the pyrrolidin-2-one ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. nih.gov X-ray crystallography on a single crystal of an enantiomerically pure sample is the most reliable method for determining its absolute configuration. nih.gov This is achieved by utilizing the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near an absorption edge of an atom in the crystal. researchgate.net This effect breaks Friedel's Law, causing slight but measurable differences in the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l). wikipedia.org By analyzing these differences, the absolute structure can be determined. The result is typically reported as the Flack parameter, which refines to a value near 0 for the correct absolute structure and near 1 for the inverted structure. wikipedia.orgmdpi.comox.ac.uk

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Van der Waals Forces)

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, several key interactions would be expected:

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond between the N-H group (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule. nih.gov This N-H···O=C interaction is a classic and robust feature in the crystal structures of secondary amides and lactams. nih.gov

Weaker Interactions: In addition to the strong hydrogen bonds, weaker C-H···O interactions, where C-H bonds from the aromatic ring or the aliphatic part of the pyrrolidinone ring act as weak donors to the carbonyl oxygen, are also likely. nih.govmdpi.com

Van der Waals Forces: Aromatic π-π stacking interactions between the methoxyphenyl rings of adjacent molecules may also play a role in the crystal packing. nih.gov These can occur in a face-to-face (sandwich) or offset arrangement.

Analysis of Crystal Packing Motifs

The intermolecular interactions described above organize the molecules into specific, repeating patterns or motifs. The strong N-H···O=C hydrogen bonds are expected to be the primary structure-directing interactions. In many lactam and amide crystal structures, these bonds lead to the formation of a centrosymmetric dimer, where two molecules are linked across an inversion center. mdpi.com This common motif is described by the graph set notation R²₂(8), indicating a ring formed by two donors and two acceptors, encompassing eight atoms. nih.gov These dimeric units would then pack into a three-dimensional lattice, stabilized by weaker C-H···O and van der Waals interactions, potentially forming common packing arrangements like the herringbone or layered β-structures seen in aromatic compounds. researchgate.net

Computational Chemistry and Molecular Modeling of 4 4 Methoxyphenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density, orbital energies) and energetics of molecules. These calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties. While specific DFT studies on 4-(4-methoxyphenyl)pyrrolidin-2-one are not prevalent in the literature, the methodologies are widely applied to related heterocyclic compounds for drug design purposes.

For instance, quantum chemical calculations are often the first step in generating descriptors for QSAR studies. In a study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, the three-dimensional structures were fully optimized using the AM1 quantum chemical procedure to obtain the true energy minima structures. nih.gov More rigorous ab initio methods, such as those using the 6-311G basis set, have been employed to optimize the geometry of other nitrogen-containing heterocyclic compounds before molecular docking studies to ensure an accurate representation of the molecule. ugm.ac.id

For this compound, DFT calculations could provide:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Electrostatic Potential Maps: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack and intermolecular interactions.

Vibrational Frequencies: Predicting infrared and Raman spectra to compare with experimental data.

These foundational calculations are essential for building accurate models for more complex simulations like molecular docking and QSAR.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or a biological receptor.

MD simulations have been effectively used to study the binding affinity and dynamics of pyrrolidinone-containing ligands. For example, MD simulations were performed on a pyrrolidinone analog, MMK16, to study its interaction with COX and LOX enzymes, revealing the stability of the ligand-receptor complex. researchgate.net In another application, enhanced sampling MD simulations were crucial in predicting how different ligands perturb the structure of G-quadruplex DNA, a feat not always possible with standard MD. nih.gov These simulations can reveal stable binding poses and the dynamic nature of ligand-receptor interactions. nih.govnih.gov

To perform MD simulations on this compound, a force field, which is a set of parameters describing the potential energy of the system, is required. The Automated Topology Builder (ATB) is a repository that can facilitate the development of such force fields for biomolecular systems, and it contains entries for structurally related molecules like (4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone, indicating the feasibility of generating the necessary parameters for the target compound. uq.edu.au

Key insights from MD simulations of this compound would include:

Conformational Landscape: Identifying the most populated shapes (conformers) of the molecule in solution.

Solvent Effects: Understanding how water molecules arrange around the compound and influence its conformation.

Binding Stability: When docked to a target protein, MD simulations can assess the stability of the binding pose and calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrrolidin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on various classes of pyrrolidin-2-one derivatives to understand the structural requirements for specific biological activities. nih.govnih.govscispace.com A notable QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.govresearchgate.net This model, which explained up to 91% of the variance in activity, found that the activity primarily depended on specific molecular descriptors obtained from quantum chemical and molecular modeling calculations. nih.gov Another QSAR study on pyrrolidine (B122466) derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and aromatic rings are important for inhibitory activity. nih.gov Similarly, 2D and 3D-QSAR models for spiro[pyrrolidin-3,2-oxindoles] identified key steric and electrostatic features crucial for inhibiting the MDM2-p53 interaction, a target in cancer therapy. scispace.comresearchgate.net

While a specific QSAR model for analogs of this compound is not available, these studies demonstrate the power of the technique. A QSAR study involving this compound would require synthesizing and testing a series of analogs to build a robust predictive model.

Table 1: Summary of QSAR Studies on Pyrrolidin-2-one Derivatives

| Studied Derivatives | Biological Target/Activity | Key Findings from QSAR Model | Reference |

|---|---|---|---|

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one | Antiarrhythmic activity | Activity depends mainly on PCR (Principal Component Regression) and JGI4 (topological) descriptors. | nih.gov |

| Functionalized pyrrolidine derivatives | α-Mannosidase I and II enzymes | Importance of polar properties on the vdW surface and the presence of aromatic rings for activity. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in virtual screening and for understanding the mechanism of action of a drug molecule at the atomic level.

The pyrrolidinone scaffold is present in many compounds that have been subjected to molecular docking studies to elucidate their binding modes. Docking studies of pyridine-pyrrolidinone derivatives against Plasmodium falciparum Prolyl-tRNA synthetase helped to identify them as potential ATP site binders. ubaya.ac.id In another study, docking of a pyrrolidinone analog into COX and LOX enzymes rationalized its anti-inflammatory activity and suggested it could be a dual inhibitor. researchgate.net The process involves preparing the protein structure, often from the Protein Data Bank (PDB), and then using a scoring function to rank the potential binding poses of the ligand within the active site. ugm.ac.idijper.org The predicted interactions, such as hydrogen bonds and hydrophobic contacts, provide hypotheses about the key residues involved in binding. researchgate.netmdpi.com

For this compound, molecular docking could be used to screen it against a library of known drug targets to identify potential biological activities. The methoxyphenyl group could engage in π-π stacking or hydrophobic interactions, while the lactam (pyrrolidin-2-one) moiety's carbonyl oxygen and NH group are potential hydrogen bond acceptors and donors, respectively.

Table 2: Examples of Molecular Docking Studies on Pyrrolidinone-Related Compounds

| Compound Class | Protein Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Benzohydrazide (B10538) derivatives | Dihydrofolate reductase (DHFR) | Hydrogen bonds formed by the C=O group of benzohydrazide with ARG and GLN residues. | mdpi.com |

| Pyrrolidinone analog (MMK16) | COX and LOX enzymes | High binding affinity and favorable scoring rationalized the observed anti-inflammatory activity. | researchgate.net |

In Silico Prediction of Biological Activity Profiles

This process often involves:

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. For example, the metabolic stability of 4-methoxy-α-PVP, which contains a pyrrolidine ring, was predicted and then confirmed in vitro, with the primary metabolites correctly identified by in silico tools. researchgate.net Other platforms can predict properties like human oral absorption and binding to human serum albumin. ijper.org

Biological Activity Prediction: Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structure of a compound. For instance, pyrimidine (B1678525) derivatives were screened using PASS and other tools to predict their potential as GPCR ligands and kinase inhibitors before experimental validation. nih.gov

Safety and Liability Screening: Tools are available to predict potential adverse effects, such as toxicity or bitterness, which is a critical step in deprioritizing problematic candidates early in the drug discovery process. mdpi.com

For this compound, a comprehensive in silico profiling could predict its oral bioavailability, metabolic pathways, potential off-target effects, and a spectrum of likely biological activities, thereby creating a detailed computational profile to guide experimental testing.

Table 3: Types of In Silico Predictions and Their Applications

| Prediction Type | Methodology/Tool Examples | Information Gained | Example Application Reference |

|---|---|---|---|

| Metabolism Prediction | WebMetabase, Meteor Nexus | Identifies likely sites of metabolism and the structures of resulting metabolites. | Prediction of 4-methoxy-α-PVP metabolites. researchgate.net |

| Pharmacokinetic (PK) Prediction | QikProp, SwissADME | Predicts properties like solubility, oral absorption, plasma protein binding, and blood-brain barrier penetration. | Simulation of PK parameters for a new primaquine (B1584692) derivative. mdpi.com |

| Broad Biological Activity | PASS, Molinspiration | Predicts a wide spectrum of potential pharmacological effects and biological mechanisms of action. | Prediction of GPCR ligand and kinase inhibitor activity for pyrimidines. nih.gov |

Biological Activities and Pharmacological Relevance of 4 4 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives

Antimicrobial Properties

The search for new antimicrobial agents is driven by the increasing prevalence of antibiotic-resistant pathogens. researchgate.net Pyrrolidin-2-one derivatives have emerged as a promising class of compounds in this effort, exhibiting activity against a range of microorganisms. nih.govresearchgate.net

Antibacterial Activity

Derivatives of 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) have demonstrated notable antibacterial effects. A study investigating 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones found that compounds featuring 5-thioxo-4,5-dihydro-1,3,4-oxadiazole and vu.ltnih.govmdpi.comtriazolo[3,4-b] nih.govvu.ltmdpi.comthiadiazine systems displayed moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net

Among the tested compounds, one derivative, 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, was particularly effective against R. radiobacter and E. coli at concentrations ranging from 300 to 1000 µg/ml. researchgate.net Furthermore, other research has highlighted that a hydrazone derivative of pyrrolidone bearing a benzylidene moiety exhibited potent inhibition against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which is more effective than the antibacterial drug cefuroxime (B34974) (7.8 µg/mL). researchgate.net

Antibacterial Activity of Pyrrolidin-2-one Derivatives

| Derivative Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Rhizobium radiobacter | Moderate activity; Compound 15 most sensitive (300-1000 µg/ml) | researchgate.net |

| 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Xanthomonas campestris | Moderate activity | researchgate.net |

| 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Escherichia coli | Moderate activity; Compound 15 most sensitive (300-1000 µg/ml) | researchgate.net |

| Pyrrolidone-hydrazone with benzylidene moiety | Staphylococcus aureus | Strong inhibition (MIC 3.9 µg/mL) | researchgate.net |

Antifungal Activity

The structural framework of pyrrolidin-2-one is amenable to the incorporation of various pharmacophores, including azole moieties, which are well-known for their antifungal properties. researchgate.net Synthetic azole derivatives are recognized for their potential as antifungal agents. researchgate.net Research into salicylanilide (B1680751) esters, for example, has shown that these compounds can be effective against various fungal strains, with moulds showing high susceptibility (MIC ≥ 0.49 µmol/L). sigmaaldrich.com While direct studies on the antifungal activity of 4-(4-Methoxyphenyl)pyrrolidin-2-one itself are limited, the established antifungal potential of its derivative classes, such as azoles, suggests a promising area for future investigation. researchgate.net

Anti-biofilm Activity

Bacterial biofilms pose a significant clinical challenge as they enhance resistance to antimicrobial agents. nih.gov Certain pyrrolidone derivatives have shown the ability to disrupt these resilient structures. researchgate.net Notably, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that a 5-nitrothienylhydrazone derivative produced excellent results in disrupting established biofilms of both Staphylococcus aureus and Escherichia coli. researchgate.net This indicates that pyrrolidin-2-one derivatives have potential not only as bactericidal agents but also as compounds that can tackle the challenge of biofilm-related infections. researchgate.net

Antioxidant Potential and Mechanism of Action

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research goal. researchgate.net Derivatives of this compound have been evaluated for their antioxidant capabilities. researchgate.net

In one study, the antioxidant activity of a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay. vu.ltnih.gov One specific derivative, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, demonstrated antioxidant activity 1.2 times higher than that of the standard antioxidant, protocatechuic acid. vu.lt The antioxidant effect of diphenylamine (B1679370) derivatives is often linked to the presence of the secondary amine group, which is effective in the context of lipid peroxidation. vu.lt The ability of the pyrrolidin-2-one scaffold to be combined with potent antioxidant moieties like diphenylamine highlights its versatility in developing new antioxidant agents. vu.lt

Anti-inflammatory Effects of Pyrrolidin-2-one Analogs

The pyrrolidine (B122466) and pyrrole (B145914) ring systems are present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), underscoring their relevance in developing anti-inflammatory agents. nih.gov For instance, Tolmetin and Ketorolac are established drugs containing this core structure used to treat conditions like rheumatoid arthritis and osteoarthritis. nih.gov

More recent research has focused on novel pyrrolidin-2-one analogs. A study on pyrrolo[3,4-d]pyridazinone analogs found that certain derivatives could inhibit the cyclooxygenase (COX) enzyme, with a notable preference for the COX-2 isoenzyme. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. These specific analogs demonstrated promising anti-inflammatory and antioxidant activity. nih.gov

Anticancer and Antitumor Activities of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold is a significant platform for the design of novel anticancer agents, with a wide variety of derivatives showing potent activity against numerous cancer cell lines. nih.gov

Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents. vu.ltnih.gov In one study, four compounds from this class were particularly effective and selective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the range of 2.5–20.2 µM. nih.gov One derivative, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was also identified as a promising candidate for development as an antimetastatic agent. vu.ltnih.gov

Another class of derivatives, spiro[pyrrolidine-thiazolo-oxindoles], has also shown significant antiproliferative effects. mdpi.com Specifically, one spirooxindole analogue exhibited broad-spectrum activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. mdpi.com This compound was found to be 1.8 to 2.25 times more potent than the conventional chemotherapy drug cisplatin (B142131) against the HepG2 and MCF-7 cell lines, respectively. mdpi.com

Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human non-small cell lung cancer cells (A549), demonstrating the broad applicability of the pyrrolidone core in oncology research. researchgate.net

Anticancer Activity of Pyrrolidin-2-one Derivatives

| Derivative Class | Cancer Cell Line(s) | Reported Activity | Reference |

|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazones | Prostate (PPC-1), Melanoma (IGR39) | EC50 values in the range of 2.5–20.2 µM | vu.ltnih.gov |

| Spiro[pyrrolidine-thiazolo-oxindoles] | Liver (HepG2), Breast (MCF-7), Colon (HCT-116) | More potent than cisplatin against HepG2 and MCF-7 | mdpi.com |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Lung (A549) | Evaluated for in vitro anticancer activity | researchgate.net |

Neurological and Psychiatric Applications

The pyrrolidinone ring system is a key structural feature in a variety of compounds targeting the central nervous system (CNS). The incorporation of a 4-methoxyphenyl (B3050149) group at the 4-position of the pyrrolidin-2-one core has led to the development of derivatives with significant therapeutic potential for various neurological and psychiatric conditions. These compounds have shown a range of pharmacological effects, including anticonvulsant, neuroprotective, antidepressant, and anxiolytic activities.

Anticonvulsant Properties and Interaction with Neural Receptors (e.g., GABA-A Receptor)

Derivatives of this compound have been explored for their anticonvulsant effects. nih.govnih.gov The mechanism of action for many anticonvulsant drugs involves the enhancement of inhibitory neurotransmission, frequently through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. As GABA is the main inhibitory neurotransmitter in the mammalian CNS, its binding to the GABA-A receptor reduces neuronal excitability.

While direct binding data for this compound on the GABA-A receptor is a subject of ongoing investigation, the structural resemblance to other GABA analogues suggests a potential for such interactions. nih.gov The anticonvulsant potential of these derivatives is often assessed using preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov For instance, some novel pyrrolidin-2-one derivatives have demonstrated activity in these models, with certain compounds showing a significant reduction in seizure incidence. nih.gov The antiepileptic drug topiramate (B1683207) has been shown to increase levels of GABA, as well as its metabolites homocarnosine (B1673341) and pyrrolidinone, in the brain, which could contribute to its anticonvulsant effects. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidin-2,5-dione Derivatives

| Compound | Test | Result (at 100 mg/kg) |

|---|---|---|

| Compound 3 | scPTZ | Protected 50% of tested animals |

| Compound 4 | MES, 6-Hz, scPTZ | Showed broad-spectrum anticonvulsant activity |

| Compound 6 | MES | 100% protection |

| Compound 6 | 6-Hz (32 mA) | Significant protection |

| Compound 9 | - | Strong central and peripheral analgesic activity |

| Compound 19 | 6-Hz (32 mA) | Significant protection |

This table is for illustrative purposes and based on findings for related pyrrolidin-2,5-dione structures to demonstrate typical evaluation outcomes. nih.govmdpi.com

Potential in Neurodegenerative Disease Therapeutics (e.g., Alzheimer's Disease)

A key strategy in treating Alzheimer's disease is to counter the decline in the neurotransmitter acetylcholine (B1216132) by inhibiting its metabolic enzyme, acetylcholinesterase (AChE). researchgate.net This approach is based on the cholinergic hypothesis of the disease.

Derivatives of this compound have been designed as potential AChE inhibitors. researchgate.netnih.gov The 4-methoxyphenyl group can aid in the binding of these inhibitors to the enzyme. The effectiveness of these compounds is measured by their half-maximal inhibitory concentration (IC50) against AChE in in vitro tests. researchgate.net For example, a series of 4,4'-diazobiphenyl derivatives, including one with a 4-methoxyphenyl group, demonstrated moderate AChE inhibitory activity. nih.gov Another approach involves tramiprosate, which inhibits the aggregation of beta-amyloid monomers, a key pathological feature of Alzheimer's. Re-analysis of clinical trials showed potential benefits in patients with a specific genetic profile (APOE4/4 homozygotes). nih.gov

Antidepressant and Anxiolytic Effects

The therapeutic utility of this compound derivatives also includes potential applications for psychiatric conditions like depression and anxiety. researchgate.netnih.gov The underlying pathology of these disorders involves the dysregulation of neurotransmitter systems, such as the serotonergic and noradrenergic systems. nih.govwww.nhs.ukmedicalnewstoday.com

Research has shown that novel phenylpiperazine pyrrolidin-2-one derivatives possess antidepressant-like properties in animal models like the forced swimming test. researchgate.netnih.gov For instance, one particular compound, EP-65, demonstrated strong antidepressant-like activity in this test. researchgate.netnih.gov Other derivatives have shown significant affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2. researchgate.netnih.gov

Modulation of Neurotransmitter Systems (e.g., Reuptake Inhibition)

The pharmacological action of this compound derivatives often involves the modulation of neurotransmitter systems, including the inhibition of their reuptake. nih.govwikipedia.org By blocking the transporter proteins responsible for reuptake, these compounds can increase the levels of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576) in the synapse. nih.govwikipedia.orgmayoclinic.org

This mechanism is a cornerstone of many antidepressant and anxiolytic medications. wikipedia.org Research into pyrrolidinone derivatives has focused on their capacity as monoamine reuptake inhibitors. nih.gov For example, analogs of pyrovalerone, which contain a pyrrolidine ring, have been identified as a promising class of monoamine uptake inhibitors. nih.gov Furthermore, N-pyrrolidin-3-yl-amide derivatives have been specifically investigated as serotonin and norepinephrine re-uptake inhibitors. google.com

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition

As noted earlier, inhibiting acetylcholinesterase (AChE) is a key therapeutic target, particularly in the context of Alzheimer's disease. researchgate.netnih.gov Derivatives of this compound have been a focus of research in this area. researchgate.netnih.gov

The design of these inhibitors often employs a "hybrid molecule" strategy, merging the pyrrolidinone structure with other groups known to interact with AChE. The 4-methoxyphenyl group can facilitate binding to the peripheral anionic site of the AChE enzyme. The potency of these inhibitors is determined by their IC50 values, with lower values indicating greater potency. For instance, in a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] derivatives, which share a core pyrrolidine structure, some compounds have shown promising inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov Specifically, compound 8f in one study, which contains a 4-methoxyphenyl group, was synthesized and characterized, though its specific inhibitory activity was part of a broader series evaluation. nih.gov Another study on dispiro pyrrolidine derivatives also highlighted their potential as cholinesterase inhibitors. researchgate.net

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| 8e | 1.10 ± 0.04 | 1.50 ± 0.05 | 1.36 |

| 8g | 1.30 ± 0.06 | 1.70 ± 0.03 | 1.31 |

| Donepezil (Standard) | 0.041 ± 0.001 | 3.50 ± 0.09 | 85.37 |

This table is based on data for related dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] structures to illustrate typical research findings. nih.gov

Phosphodiesterase (PDE4) Inhibition

The pyrrolidin-2-one scaffold is a key feature in a class of potent inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is a crucial enzyme that regulates cellular activity by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger. nih.govnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses, making PDE4 inhibitors a significant area of research for inflammatory conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. nih.govnih.gov

A prominent example of a PDE4 inhibitor based on this scaffold is Rolipram, which is chemically known as 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one. nih.gov Rolipram is a specific and high-affinity inhibitor of all four PDE4 subtypes (PDE4A-D). nih.govnih.gov Research has demonstrated its potent anti-inflammatory actions, though its clinical application has been limited by side effects. nih.gov Rolipram is now widely used as a reference compound in the development and evaluation of new PDE4 inhibitors. nih.gov

Studies on Rolipram and its analogs have provided significant insight into the structure-activity relationships of this class of compounds. For instance, the racemic mixture of Rolipram (R/S) shows high affinity for PDE4, with reported IC₅₀ values in the range of 5-7 nM. nih.gov The stereochemistry at the 4-position of the pyrrolidinone ring is critical, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. nih.gov The IC₅₀ values for R-Rolipram are reported to be 2-5 nM, while S-Rolipram is much less active with values of 42-95 nM. nih.gov

While this compound is the core structure, the addition of a bulky group at the 3-position of the phenyl ring, such as the cyclopentyloxy group in Rolipram, has been shown to significantly enhance PDE4 inhibitory activity. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for potent enzyme inhibition.

| Compound | Isomer | IC₅₀ (nM) |

|---|---|---|

| Rolipram | R- | 2-5 |

| Rolipram | R/S (racemic) | 5-7 |

| Rolipram | S- | 42-95 |

P2Y Receptor Antagonism

Currently, there is no scientific literature available that establishes a direct link between this compound or its closely related derivatives and antagonistic activity at P2Y receptors. P2Y receptors are a family of G protein-coupled receptors activated by nucleotides like ATP, ADP, UTP, and UDP, playing roles in various physiological processes, including platelet aggregation and inflammation. guidetopharmacology.orgnih.gov While various non-nucleotide antagonists for P2Y receptors have been developed, they belong to different chemical classes, and research has not indicated the pyrrolidin-2-one scaffold as a privileged structure for this target. nih.govresearchgate.net

Cardiovascular System Modulation (e.g., Antiarrhythmic, Hypotensive, α-Adrenolytic Activities)

Derivatives of the pyrrolidin-2-one structure have been investigated for their effects on the cardiovascular system, demonstrating potential as antiarrhythmic, hypotensive, and α-adrenolytic agents. guidetopharmacology.orgmdpi.com These activities are often associated with the blockade of α1-adrenergic receptors. nih.govmdpi.com

Research on two novel pyrrolidin-2-one derivatives, designated S-61 and S-73, has shown potent prophylactic and therapeutic antiarrhythmic properties in adrenaline-induced arrhythmia models in rats. mdpi.comnih.gov Both compounds were found to decrease blood pressure in normotensive rodents, an effect attributed to their α1-adrenolytic properties. mdpi.com The study highlighted that the hypotensive effects were not seen when co-administered with methoxamine, an α1-adrenoceptor agonist, confirming their mechanism of action. mdpi.comresearchgate.net S-61 showed a particularly pronounced antiarrhythmic effect. nih.govresearchgate.net Importantly, neither S-61 nor S-73 demonstrated proarrhythmic potential. mdpi.comresearchgate.net

The chemical structures of these compounds involve substitutions on the nitrogen of the pyrrolidin-2-one ring, linking it to an arylpiperazine moiety, which is known to contribute to α1-adrenolytic activity. For example, the related compound S-75 is identified as 1-(4-(4-(2-chlorophenyl)piperazin-1-yl)butyl)pyrrolidin-2-one hydrochloride. nih.gov These findings suggest that while the core pyrrolidin-2-one structure is a viable scaffold, the specific substitutions are crucial for directing the cardiovascular activity.

| Compound | Activity | Mechanism | Key Findings |

|---|---|---|---|

| S-61 | Antiarrhythmic, Hypotensive | α1-Adrenolytic | Potent prophylactic and therapeutic antiarrhythmic effects in adrenaline-induced models. mdpi.comnih.gov |

| S-73 | Antiarrhythmic, Hypotensive | α1-Adrenolytic | Effective in reducing adrenaline-induced arrhythmias and lowering blood pressure. mdpi.comnih.gov |

| S-75 | Hypotensive | α1 and α2 antagonist | Significantly decreased blood pressure in normotensive rats. nih.gov |

Anti-diabetic Activity

The pyrrolidin-2-one scaffold has emerged as a structure of interest in the search for new anti-diabetic agents. nih.gov Research has focused on the ability of these derivatives to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are important targets for managing type-2 diabetes. youtube.com

A study investigating various pyrrolidine derivatives reported that a 4-methoxy analogue, compound 3g , displayed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. youtube.com This finding is particularly relevant as it points to the potential of the 4-methoxyphenyl substitution on the pyrrolidine ring in conferring anti-diabetic properties. The study aimed to synthesize a range of pyrrolidine derivatives with different electron-donating and electron-withdrawing groups to explore their effects on enzyme inhibition. youtube.com

Other research has explored different types of pyrrolidine derivatives, such as those acting as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are another established class of anti-diabetic drugs. nih.gov While these studies often involve more complex structures, they underscore the versatility of the pyrrolidin-2-one core in designing molecules with potential therapeutic benefits for diabetes.

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

|---|---|---|

| 4-Methoxy Analogue (3g) | α-Amylase | 26.24 |

| α-Glucosidase | 18.04 |

Structure-Activity Relationship (SAR) Analysis for Optimized Biological Efficacy

The biological efficacy of compounds based on the 4-phenylpyrrolidin-2-one scaffold is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidinone rings. Structure-activity relationship (SAR) analyses have been crucial in optimizing these molecules for various therapeutic targets.

For PDE4 Inhibition: The SAR for PDE4 inhibition is well-documented through studies of Rolipram and its analogs. nih.gov

Phenyl Ring Substitution: The 4-methoxy group on the phenyl ring is a common feature. However, the addition of a second, bulkier alkoxy group at the 3-position, such as the cyclopentyloxy group in Rolipram, dramatically increases potency. nih.gov This suggests that this compound itself would be a less potent PDE4 inhibitor than Rolipram, but serves as a crucial parent structure. The catechol-ether moiety is key for interacting with the enzyme's active site. nih.gov

Pyrrolidinone Ring Stereochemistry: The stereocenter at the C4 position of the pyrrolidinone ring is critical. The (R)-enantiomer is consistently found to be the more active isomer for PDE4 inhibition. nih.gov

Pyrrolidinone Ring N-Substitution: Modifications at the N1 position of the pyrrolidinone ring have been explored to create derivatives with improved profiles. For example, adding a substituted phenyl group at this position can yield highly potent PDE4 inhibitors with nanomolar activity in cellular assays. nih.gov